molecular formula C4H10N2 B13496172 1-Methylallylhydrazine

1-Methylallylhydrazine

Cat. No.: B13496172
M. Wt: 86.14 g/mol
InChI Key: ZXMKECRNTYBFFP-UHFFFAOYSA-N
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Description

1-Methylallylhydrazine is an organic compound belonging to the hydrazine family It is characterized by the presence of a hydrazine group (NH-NH2) attached to a methylallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylallylhydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with methylallyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{NH}_2\text{NH}_2 + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 + \text{HBr} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrobromic acid formed.

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of hydrazine hydrate with methylallyl chloride. The process is optimized to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methylallylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: It can act as a reducing agent, converting nitro compounds to amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Reactions are typically carried out in polar solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Azides, nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

1-Methylallylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylallylhydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, attacking electrophilic centers in biomolecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, potentially altering their function.

Comparison with Similar Compounds

    Methylhydrazine: Similar in structure but lacks the allyl group.

    Dimethylhydrazine: Contains two methyl groups instead of a methylallyl group.

    Phenylhydrazine: Contains a phenyl group instead of a methylallyl group.

Uniqueness: 1-Methylallylhydrazine is unique due to the presence of the allyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where the allyl group can participate in additional reactions, such as polymerization or cross-linking.

Properties

IUPAC Name

but-3-en-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-3-4(2)6-5/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKECRNTYBFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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